molecular formula C13H16OS B12290360 5-Methyl-2-phenylsulfanylcyclohexan-1-one

5-Methyl-2-phenylsulfanylcyclohexan-1-one

Cat. No.: B12290360
M. Wt: 220.33 g/mol
InChI Key: WVQHIPYOBZAUKX-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylsulfanylcyclohexan-1-one: is an organic compound characterized by a cyclohexanone core substituted with a methyl group at the 5-position and a phenylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylsulfanylcyclohexan-1-one typically involves the reaction of cyclohexanone with appropriate reagents to introduce the methyl and phenylsulfanyl groups. One common method involves the use of methylmagnesium bromide (Grignard reagent) to introduce the methyl group, followed by the reaction with phenylsulfanyl chloride to introduce the phenylsulfanyl group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-2-phenylsulfanylcyclohexan-1-one can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with alkyl halides can introduce alkyl groups in place of the phenylsulfanyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkyl-substituted cyclohexanones.

Scientific Research Applications

Chemistry: 5-Methyl-2-phenylsulfanylcyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

Medicine: The compound and its derivatives may have pharmacological properties that can be explored for therapeutic applications. Research into its effects on biological systems can provide insights into its potential as a drug candidate.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylsulfanylcyclohexan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The cyclohexanone core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares the methyl and phenyl groups but differs in the core structure, which is a pyrazole ring instead of a cyclohexanone ring.

    2-Phenylsulfanylcyclohexanone: Similar to 5-Methyl-2-phenylsulfanylcyclohexan-1-one but lacks the methyl group at the 5-position.

    5-Methyl-2-phenylcyclohexanone: Similar structure but without the phenylsulfanyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and phenylsulfanyl groups on the cyclohexanone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Methyl-2-phenylsulfanylcyclohexan-1-one, also known as a phenylsulfanyl derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by a cyclohexanone structure with a methyl and phenylsulfanyl group, which may contribute to its unique biological properties. Research has indicated various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against a range of pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were determined for various strains, showing promising results in inhibiting bacterial growth.

Pathogen MIC (µM)
Staphylococcus aureus0.15
Escherichia coli0.21
Pseudomonas aeruginosa0.25

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxicity against various human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells via mitochondrial pathways.
  • Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at the G2/M phase, preventing further division of cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential application in treating biofilm-associated infections.

Case Study 2: Cancer Cell Line Response

In another research effort, the effects of this compound on HeLa cells were analyzed using flow cytometry and Western blotting techniques. The study revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis.

Properties

IUPAC Name

5-methyl-2-phenylsulfanylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQHIPYOBZAUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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